REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:16]([cH:17]1)[C:15]1([C:7]3([CH2:6]2)[CH2:8][CH2:9][CH:10]([O:13][CH3:14])[CH2:11][CH2:12]3)[N:18]=[C:19]([CH3:23])[C:20](=[S:22])[NH:21]1.[CH3:40][CH2:41][O:42][C:43]([CH3:44])=[O:45].[CH:27]([O:28][CH:29]([CH3:30])[CH3:31])([CH3:32])[CH3:33].[NH3:24].[Na+:26].[O:34]=[C:35]([CH3:36])[C:38]([NH2:37])=[S:39].[OH-:25]>>[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:16]([cH:17]1)[C:15]1([C:7]3([CH2:6]2)[CH2:8][CH2:9][CH:10]([O:13][CH3:14])[CH2:11][CH2:12]3)[N:18]=[C:19]([CH3:23])[C:20]([NH2:37])=[N:21]1
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Name
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COC1CCC2(CC1)Cc1ccc(Br)cc1C21N=C(C)C(=S)N1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC1CCC2(CC1)Cc1ccc(Br)cc1C21N=C(C)C(=S)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(C)C
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)C(N)=S
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COC1CCC2(CC1)Cc1ccc(Br)cc1C21N=C(C)C(N)=N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |